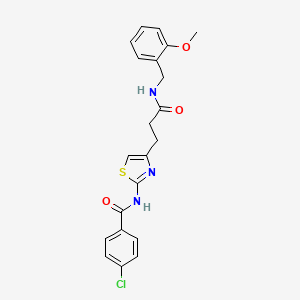

4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

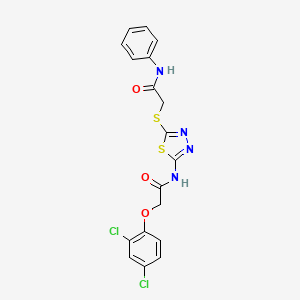

4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, also known as MBT-1, is a novel compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a thiazole-based inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives, including those with specific benzylideneamino substitutions, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial and Anticancer Agents

A series of 4-thiazolidinone derivatives demonstrated significant in vitro antimicrobial and anticancer potentials. Specific benzamide derivatives were identified with potent activity against microbial strains and cancer cells, emphasizing the role of electronic and topological parameters in their efficacy (A. Deep, Pradeep Kumar, B. Narasimhan, S. Lim, K. Ramasamy, R. Mishra, V. Mani, 2016).

Anticonvulsant Agents

Benzothiazolotriazine derivatives have been explored for their anticonvulsant potential. A particular derivative showed promising results in animal models without neurotoxicity, suggesting the potential of methoxybenzylthio substitutions in developing new anticonvulsant medications (Jannat Ul Firdaus, A. Habib, N. Siddiqui, O. Alam, M. Naim, S. Partap, M. Sahu, 2018).

Antimicrobial Activity of Pyridine Derivatives

Research into benzothiazole and pyridine derivatives has shown variable and modest antimicrobial activity against various bacterial and fungal strains. This work contributes to the understanding of structure-activity relationships in antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Ligands for Dopamine Receptors

Studies on benzamides derived from cyclopropane have examined their binding affinity to dopamine receptors. The findings suggest the importance of cis conformers and their potential implications in neurological research (D. Yang, S. Kefi, V. Audinot, M. Millan, M. Langlois, 2000).

Mechanism of Action

- This inhibition leads to reduced cell growth and increased apoptosis .

Target of Action

Mode of Action

- inhibits Akt activation by binding to its ATP-binding site.

Biochemical Pathways

- The compound affects several pathways:

- Inhibition of Akt disrupts this pathway, impacting cell survival and growth. Akt inhibition reduces mTOR activation, affecting protein synthesis and cell proliferation. Akt regulates NF-κB, which plays a role in inflammation and immune responses .

Pharmacokinetics

- The compound is well-absorbed orally. It has moderate tissue distribution, with a preference for adipose tissue. Metabolized primarily by liver enzymes. Elimination occurs mainly via urine and feces. High bioavailability due to good absorption and low first-pass metabolism .

Result of Action

Action Environment

properties

IUPAC Name |

4-chloro-N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-28-18-5-3-2-4-15(18)12-23-19(26)11-10-17-13-29-21(24-17)25-20(27)14-6-8-16(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKAFQRRIXVTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)

![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597398.png)

![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)

![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)